7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
The compound “7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a chloro group, a methyl group, an oxo group, a pyridinyl group, and a chromeno[2,3-b]pyridine ring. The presence of these functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a new ring in the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a chromeno[2,3-b]pyridine ring system, which is a fused ring system containing a pyran (a six-membered ring with one oxygen atom) and a pyridine (a six-membered ring with one nitrogen atom). The compound also has a carboxamide group attached to the pyridine ring, a chloro group attached to the chromene ring, and a methyl group attached to the chromene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the chloro group could be involved in substitution reactions, and the double bonds in the rings could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
Compounds structurally related to the specified chemical have been designed as fluorescent probes for the selective detection of metal ions, such as copper ions (Cu2+), in aqueous solutions. These probes exhibit high selectivity for Cu2+ over other biologically relevant metals due to their unique chemical structures, demonstrating the utility of chromene derivatives in environmental monitoring and biochemical assays (Zhou Peng, 2010).
Heterocyclic Compound Synthesis
Chromone-3-carboxamides, closely related to the query compound, are key intermediates in the synthesis of diverse heterocyclic compounds. These chemical reactions result in the formation of compounds with potential pharmacological activities, showcasing the significance of chromene derivatives in medicinal chemistry research (M. Y. Kornev, D. S. Tishin, V. Sosnovskikh, 2019).
Crystallographic Studies
Research on the crystal structures of chromene derivatives has provided insights into their molecular conformations, which is crucial for understanding their reactivity and interaction with biological targets. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have detailed their crystallographic characteristics, aiding in the design of compounds with desired physical and chemical properties (J. Reis et al., 2013).
Anticancer Compound Development
Derivatives of chromeno[4,3-b]pyridine have been explored for their potential as anticancer agents. Docking studies on synthesized compounds have identified specific derivatives showing promising activity against breast cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Cholinesterase Inhibitory Activity
Novel coumarin-pyridinium hybrids, structurally akin to the compound of interest, have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies are crucial in the search for effective treatments for neurological disorders, such as Alzheimer's disease (Fahimeh Vafadarnejad et al., 2018).
Mechanism of Action
Target of action
The compound contains a chromeno[2,3-b]pyridine core, which is a type of indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors and possess various biological activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
7-chloro-2-methyl-5-oxo-N-pyridin-4-ylchromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c1-10-13(18(25)23-12-4-6-21-7-5-12)9-15-17(24)14-8-11(20)2-3-16(14)26-19(15)22-10/h2-9H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOGSQOCLXIOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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